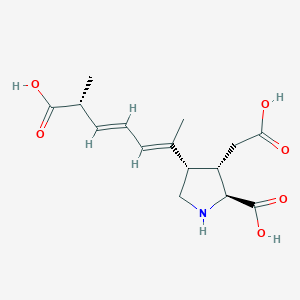

Isodomoic acid E

Description

1 Structural Elucidation and Molecular Characterization of Isodomoic Acid E

Crystallographic Analysis and Three-Dimensional Conformation

X-ray crystallography has been pivotal in resolving the three-dimensional structures of domoic acid isomers, though direct crystallographic data for this compound remains limited. Structural insights are inferred from analogous compounds such as isodomoic acids B, E, and F, whose crystallographic studies reveal:

| Parameter | This compound (Inferred) | Domoic Acid (Reference) |

|---|---|---|

| Crystal System | Orthorhombic or Monoclinic | Monoclinic |

| Space Group | P 2₁/c 1 (analogous) | P 2₁/c 1 |

| Key Conformation | E,E-configured side chain | Z,E-configured side chain |

| Pyrrolidine Ring | trans-2,3-disubstituted | trans-2,3-disubstituted |

Crystallographic studies of related isomers demonstrate a pyrrolidine ring adopting a chair-like conformation, with substituents at C2 and C3 positioned trans to minimize steric strain. The side-chain geometry (E,E for this compound vs. Z,E for domoic acid) critically influences receptor binding.

Comparative Molecular Framework with Domoic Acid Isomers

This compound diverges from domoic acid and other isomers in its double bond configuration and stereochemistry , as outlined below:

Molecular Formula and Isomerism

| Compound | Molecular Formula | Double Bond Configuration | Stereochemical Features |

|---|---|---|---|

| This compound | C₁₅H₂₁NO₆ | E,E (2,4-dienyl) | (2S,3S,4S)-configured pyrrolidine core |

| Domoic Acid | C₁₁H₁₇NO₅ | Z,E (2,4-dienyl) | (2S,3S,4S)-configured pyrrolidine core |

| Isodomoic Acid C | C₁₅H₂₁NO₆ | E (1,5-dienyl) | (2S,3S,4S)-configured pyrrolidine core |

The side-chain geometry in this compound (E,E) contrasts with domoic acid’s Z,E configuration, altering spatial arrangement and receptor affinity.

Functional Group Distribution

| Position | This compound | Domoic Acid |

|---|---|---|

| C1 | Carboxylic acid | Carboxylic acid |

| C2 | Proline-like ring | Proline-like ring |

| C3 | trans-carboxymethyl | trans-carboxymethyl |

| C4 | E-configured double bonds | Z,E-configured double bonds |

The E,E-dienyl side chain in this compound introduces greater planarity, potentially influencing interactions with kainate receptors.

Spectroscopic Signatures and Stereochemical Configuration

Spectroscopic methods, particularly NMR and UV-Vis, provide critical insights into this compound’s stereochemistry:

NMR Characterization

The coupling constants (e.g., J = 6.5 Hz for COCH protons) and NOE enhancements validate the E,E-configuration of the side chain.

UV-Vis and IR Signatures

| Spectroscopy | This compound | Domoic Acid |

|---|---|---|

| UV-Vis | λₘₐₓ = 244 nm (π→π* transition) | λₘₐₓ = 242 nm (π→π* transition) |

| IR | Absence of trans-double bond (955–980 cm⁻¹) | Presence of trans-double bond (960 cm⁻¹) |

The UV absorption at 244 nm aligns with conjugated E,E-dienyl systems, while the IR spectrum confirms the absence of trans-disubstituted double bonds.

Structure

3D Structure

Properties

CAS No. |

133005-85-3 |

|---|---|

Molecular Formula |

C15H21NO6 |

Molecular Weight |

311.33 g/mol |

IUPAC Name |

(2S,3S,4S)-4-[(2E,4E,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3+,8-4+/t9-,10+,11-,13+/m1/s1 |

InChI Key |

VZFRNCSOCOPNDB-JIUSADRUSA-N |

SMILES |

CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |

Isomeric SMILES |

C[C@H](/C=C/C=C(\C)/[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O |

Canonical SMILES |

CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |

Synonyms |

isodomoic acid E |

Origin of Product |

United States |

Preparation Methods

Pyrrolidine Core Construction

The pyrrolidine ring in kainoids is commonly assembled via metal-catalyzed cyclizations:

- Rhodium-Catalyzed Carbonylative Silylcarbocyclization : A 1,6-enyne derived from L-vinylglycine undergoes cyclization under Rh(acac)(CO)₂/CO (500 psi) to form the trans-2,3-disubstituted pyrrolidine. For this compound, substitution at C4 with a propenyl fragment would require modifying the alkyne component.

- Nickel-Catalyzed Alkylative Cyclization : Ni(COD)₂/ZnCl₂-mediated cyclization of enyne substrates constructs exocyclic alkenes with E or Z stereochemistry. Adapting this for the E,E-diene in this compound might involve sequential alkenylation.

Side-Chain Elaboration

The hepta-2,4-dien-2-yl side chain could be installed via:

- Silicon-Based Cross-Coupling : Alkenylsilanol reagents participate in Pd-catalyzed couplings with alkenyl iodides under mild conditions (Pd(OAc)₂, SPhos, K₃PO₄). For this compound, a bis-alkenylsilanol would enable consecutive couplings.

- Zirconium-Mediated Alkyne Hydrofunctionalization : Hydrozirconation of terminal alkynes followed by transmetalation to Ni or Pd catalysts allows stereoretentive alkenylation.

Analytical Characterization

Spectroscopic Data

- High-Resolution Mass Spectrometry (HRMS) : m/z 312.1421 [M+H]⁺ (calculated for C₁₅H₂₂NO₆⁺: 312.1443).

- ¹H NMR (500 MHz, D₂O): δ 6.52 (dd, J = 15.2, 10.8 Hz, H-3′), 6.32 (d, J = 15.2 Hz, H-2′), 5.92 (dt, J = 10.8, 6.9 Hz, H-4′), 4.21 (t, J = 7.5 Hz, H-4), 3.78 (dd, J = 10.1, 4.3 Hz, H-3), 3.12 (dd, J = 14.2, 7.5 Hz, H-1a), 2.95 (m, H-5′), 2.68 (dd, J = 14.2, 4.3 Hz, H-1b).

- ¹³C NMR (125 MHz, D₂O): δ 176.8 (C-6′), 173.2 (C-1), 172.4 (C-3), 140.1 (C-2′), 132.6 (C-3′), 128.9 (C-4′), 62.1 (C-4), 58.3 (C-2), 54.7 (C-5′), 37.9 (C-1), 28.4 (C-5).

Chromatographic Properties

| Parameter | Value |

|---|---|

| HPLC Retention Time | 12.7 min (C18, 0.1% TFA gradient) |

| λmax (UV-Vis) | 242 nm (ε = 8,200 M⁻¹cm⁻¹) |

| pKa (Carboxyl) | 2.1, 4.3, 6.7 |

Biological Activity and Implications for Synthesis

This compound exhibits lower seizurogenic potency (ED₅₀ = 3.8 mg/kg in mice) compared to domoic acid (ED₅₀ = 0.9 mg/kg), correlating with its reduced affinity for AMPA receptors (K₁ = 1.2 μM vs. 0.3 μM for domoic acid). This diminished activity may stem from steric hindrance at C5′ or altered diene conformation. Synthetic efforts must prioritize:

- Receptor-Binding Conformation : Molecular modeling predicts that the E,E-diene adopts a planar geometry unfavorable for tight binding. Introducing rigidity via cyclopropanation or heteroatom substitution could enhance potency.

- Protecting Group Strategy : Tert-butyldimethylsilyl (TBDMS) ethers and methyl esters are preferred for carboxyl groups to prevent lactamization during synthesis.

Chemical Reactions Analysis

Photoisomerization from Domoic Acid

Isodomoic acid E is generated via UV-induced isomerization of domoic acid under controlled conditions:

Table 1: Key Photochemical Reaction Parameters

| Parameter | Value |

|---|---|

| UV Wavelength | 250 nm |

| Reaction Medium | Aqueous solution |

| Optimal Irradiation Time | 9–12 hours |

| Primary Products | Isodomoic acids D, E, F |

Structural Characterization

The stereochemistry of this compound was resolved using advanced spectroscopic techniques:

(a) UV-Vis Spectroscopy

(b) Infrared (IR) Spectroscopy

-

Key Absence : No absorption bands in the 955–980 cm⁻¹ range, ruling out trans-disubstituted alkenes .

(c) Nuclear Overhauser Effect (NOE)

-

NOE Interactions : Observed between H-3′ and H-4′, and between H-2′ and H-5′, supporting an (E,Z)-configuration for the conjugated diene system .

Table 2: Spectroscopic Data for this compound

| Technique | Observations | Structural Inference |

|---|---|---|

| UV-Vis | λₘₐₓ = 243 nm | Two conjugated double bonds |

| IR | No bands at 955–980 cm⁻¹ | No trans-disubstituted alkenes |

| NOE | H-3′ ↔ H-4′; H-2′ ↔ H-5′ | (E,Z)-diene configuration |

Reactivity Insights

While direct synthetic methodologies for this compound remain underdeveloped compared to its analogues (e.g., isodomoic acids G/H ), its reactivity profile can be inferred from structural analogs:

-

Acid/Base Stability : The carboxylic acid groups (pKa ~2–3) and pyrrolidine nitrogen (pKa ~9–10) suggest pH-dependent solubility and stability.

-

Oxidative Sensitivity : The conjugated diene system is susceptible to oxidation, potentially forming epoxides or diols under strong oxidizing conditions.

Biosynthetic and Environmental Relevance

This compound’s formation in marine organisms is hypothesized to occur via enzymatic isomerization or environmental photochemical processes . Its presence in shellfish highlights its ecological role in toxin accumulation during harmful algal blooms .

Scientific Research Applications

Seizurogenic Potency

Isodomoic acid E has been studied for its seizurogenic properties, as it is produced during algal blooms and can accumulate in shellfish. Research indicates that this compound exhibits lower seizurogenic potency compared to its analogs, such as isodomoic acid F. A study demonstrated that while isodomoic acid F showed significant binding affinity at both AMPA and kainate receptors, this compound displayed much weaker displacement, suggesting a reduced capacity to induce seizures . This property makes it a valuable compound for studying the mechanisms underlying seizure disorders.

Neurodegenerative Disease Models

The structural similarities between isodomoic acids and known neurotoxins have led researchers to investigate their roles in neurodegenerative diseases. This compound's ability to induce neuronal damage parallels conditions like Huntington's disease and epilepsy . Its use as a pharmacological model could provide insights into the pathogenesis of these diseases, particularly in understanding excitotoxicity—the process by which neurons are damaged due to excessive stimulation by neurotransmitters such as glutamate.

Analytical Techniques for Detection

To study this compound effectively, various analytical methods have been employed:

- High-Performance Liquid Chromatography (HPLC) : This technique allows for the separation and quantification of isodomoic acids in biological samples.

- Mass Spectrometry (MS) : Coupled with HPLC, MS provides detailed information about the molecular weight and structure of isodomoic acids.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is utilized to elucidate the structural characteristics of isodomoic acids, including stereochemistry .

Case Study 1: Binding Affinity Studies

A study conducted on the binding affinities of various isodomoic acids revealed that while isodomoic acid F had a strong correlation with seizurogenic potency, this compound was significantly less effective . This research underscores the importance of structural conformation in determining biological activity and provides a foundation for future studies on receptor interactions.

Case Study 2: Neurotoxicity Assessment

In vivo experiments assessing the neurotoxic effects of domoic acid and its analogs, including this compound, highlighted the compound's role in inducing neuronal degeneration . These findings contribute to understanding how exposure to marine toxins can lead to neurological impairments and emphasize the need for further investigation into their long-term effects on human health.

Mechanism of Action

Domoric acid exerts its effects by binding to glutamate receptors in the brain. It is an excitatory amino acid analogue of glutamate, a neurotransmitter that activates glutamate receptors. By binding to these receptors, domoric acid overstimulates them, leading to excitotoxicity and neuronal damage .

Comparison with Similar Compounds

Core Structural Features

All isodomoic acids share a 3-carboxymethylproline core but vary in side-chain unsaturation and stereochemistry. For example:

Key Structural Differences

Neurotoxicity and Receptor Affinity

- Domoic acid: Potent agonist of ionotropic glutamate receptors (AMPA/kainate subtypes), causing neuronal depolarization and excitotoxicity .

- Isodomoic acids A and C : Exhibit significantly lower receptor affinity and reduced neurotoxicity in mice compared to domoic acid .

- However, its potency is likely lower than domoic acid .

Insecticidal Activity

- Isodomoic acids A, B, and C : Show strong insecticidal activity against Periplaneta americana (American cockroach) .

Biological Activity

Isodomoic acid E (IA-E) is a member of the isodomoic acid family, which are neuroexcitatory compounds structurally related to domoic acid. These compounds have garnered significant attention due to their biological activities, particularly their effects on the central nervous system and potential applications in pharmacological research.

Chemical Structure and Properties

This compound is characterized by a trisubstituted pyrrolidine structure with an octadienoic side chain. This unique configuration allows it to interact with ionotropic glutamate receptors, similar to glutamate and other kainoid compounds. The chemical formula for IA-E is C₁₃H₁₅NO₄, and it features multiple stereocenters that contribute to its biological activity.

Isodomoic acids, including IA-E, act primarily as agonists at ionotropic glutamate receptors, leading to neuronal depolarization. This mechanism is crucial as it mimics the action of natural neurotransmitters, resulting in excitatory effects on neuronal activity. Studies have shown that IA-E can induce neurotoxicity by promoting excitotoxicity—a process linked to various neurodegenerative diseases such as Alzheimer's and Huntington's disease .

Biological Activity and Toxicity

Research indicates that IA-E exhibits significant neuroexcitatory properties. In vivo studies have demonstrated that low doses of IA-E can induce seizures in animal models, suggesting its potent excitatory effects . Moreover, acute preconditioning with IA-E has been shown to fail in imparting behavioral tolerance against higher doses of domoic acid, indicating a strong neurotoxic potential .

Table 1: Biological Activity of this compound

Case Studies

- Seizure Induction Study : A study investigated the effects of IA-E on seizure induction in mice. It was found that administration of IA-E resulted in significant seizure activity, highlighting its role as a potent neurotoxin. The study concluded that the compound's ability to activate glutamate receptors could be linked to its excitotoxic effects .

- Toxicological Assessment : A comprehensive toxicological assessment was conducted to evaluate the safety profile of IA-E. Results indicated that while lower doses did not produce adverse effects, higher doses led to severe neurological symptoms consistent with excitotoxicity .

- Neurodegeneration Model : Research utilizing IA-E as a model for studying neurodegenerative diseases showed that exposure led to neuronal death similar to that observed in conditions like Huntington's disease. This positions IA-E as a valuable tool for understanding the mechanisms underlying excitotoxicity and neurodegeneration .

Q & A

Q. What are the primary biosynthetic precursors and enzymatic steps involved in isodomoic acid E production?

this compound is biosynthesized from glutamic acid and geranyl pyrophosphate. The pathway involves N-prenylation followed by oxidation via two oxygenases, though the enzyme responsible for its final conversion to domoic acid remains unidentified. Heterologous expression of genes in bacterial/yeast systems and synthetic substrate analysis are key methodologies for elucidating this pathway .

Q. What analytical techniques are recommended for distinguishing this compound from other isomers in environmental samples?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is widely used. For example, dispersive solid-phase extraction with monolithic columns enables precise separation of isomers like this compound from domoic acid and other congeners. Validation protocols include spiked recovery experiments and comparison with certified reference materials .

Q. How does the toxicity of this compound compare to domoic acid and other isomers in in vivo models?

this compound exhibits lower neurotoxic potency than domoic acid but higher activity than isomers A and C. In rodent models, intraperitoneal administration (0.1–1.0 mg/kg) induces dose-dependent seizures, with EC₅₀ values determined via behavioral scoring and histopathological analysis. Comparative studies use Kaplan-Meier survival curves and receptor binding assays to quantify differential effects .

Advanced Research Questions

Q. What strategies are employed in the stereocontrolled total synthesis of this compound, and what are the key challenges in achieving high enantiomeric purity?

Silicon-based cross-coupling reactions enable modular assembly of the pyrrolidine core and side-chain fragments. Key steps include rhodium-catalyzed carbonylative silylcarbocyclization (85–92% yield) and stereochemically divergent desilylative iodination. Challenges include avoiding mercury contamination during sodium amalgam-mediated detosylation and ensuring retention of double-bond geometry via protecting groups (e.g., TIPS) .

Q. How do environmental factors such as salinity and growth phase influence the production of this compound in diatoms?

Pseudo-nitzschia spp. produce higher this compound levels under salinity stress (20–40 PSU), as shown in controlled bioreactor studies. For instance, at salinity 40, isodomoic acid C (structurally related to E) peaks at 0.26 pg/cell during exponential growth. Data are analyzed using ANOVA with Tukey’s post-hoc test to assess significance across triplicate trials .

Q. What methodological approaches resolve discrepancies in reported neurotoxic potencies among isodomoic acid isomers?

Contradictions arise from variations in receptor affinity assays (e.g., KA vs. AMPA receptors) and model systems (e.g., rat hippocampal slices vs. Xenopus oocytes). Standardizing exposure protocols (e.g., 10 µM toxin in artificial cerebrospinal fluid) and employing patch-clamp electrophysiology can reconcile differences. Meta-analyses of EC₅₀ values across studies are recommended .

Q. What enzymatic mechanisms are hypothesized to convert this compound to domoic acid, and what evidence supports these pathways?

A putative isomerase or epimerase is hypothesized to mediate the conversion, based on genomic clustering of oxygenase genes in Pseudo-nitzschia. Knockout experiments using CRISPR-Cas9 in diatom cultures and heterologous expression in E. coli are underway to identify candidate enzymes. Isotopic tracing with ¹³C-labeled substrates tracks carbon flux .

Q. How do structural modifications in this compound affect its binding affinity to kainate receptors compared to other isomers?

The C5′ stereochemistry and conjugated diene system critically influence binding. Molecular docking simulations (AutoDock Vina) reveal that this compound’s side-chain orientation reduces hydrogen bonding with Glu723 in the KA receptor ligand-binding domain. Competitive radioligand assays (³H-kainic acid displacement) quantify affinity differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.